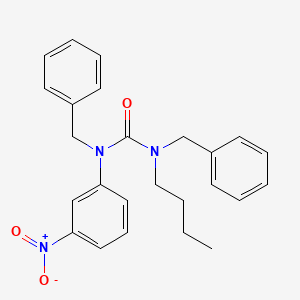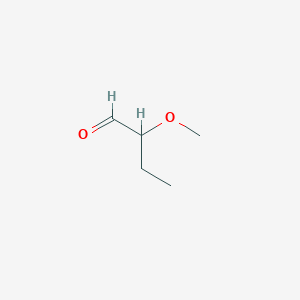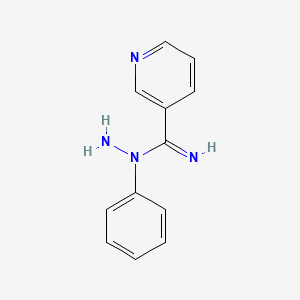![molecular formula C21H20N2O B14401679 N-[1,1'-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide CAS No. 89474-53-3](/img/structure/B14401679.png)
N-[1,1'-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide is an organic compound that features a biphenyl group, a methyl group, and a phenyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide typically involves the coupling of biphenyl derivatives with glycinamide precursors. Common synthetic routes include:
Grignard Reaction: This involves the reaction of phenylmagnesium bromide with biphenyl derivatives under controlled conditions to form the desired compound.
Friedel-Crafts Alkylation: This method uses biphenyl and glycinamide derivatives in the presence of a Lewis acid catalyst to achieve the coupling reaction.
Industrial Production Methods
Industrial production of N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide often employs scalable synthetic methodologies such as:
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, amines, and other nucleophiles.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyl derivatives, aminated biphenyl derivatives.
Scientific Research Applications
N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler biphenyl derivative with similar structural features.
Phenylglycinamide: A related compound with a glycinamide backbone but lacking the biphenyl group.
N-Methylglycinamide: Similar to N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide but without the biphenyl and phenyl groups.
Uniqueness
N-[1,1’-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide is unique due to its combination of biphenyl, methyl, and phenyl groups attached to a glycinamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89474-53-3 |
|---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(N-methylanilino)-N-(3-phenylphenyl)acetamide |
InChI |
InChI=1S/C21H20N2O/c1-23(20-13-6-3-7-14-20)16-21(24)22-19-12-8-11-18(15-19)17-9-4-2-5-10-17/h2-15H,16H2,1H3,(H,22,24) |
InChI Key |
LJIDNNMZBIYJFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)
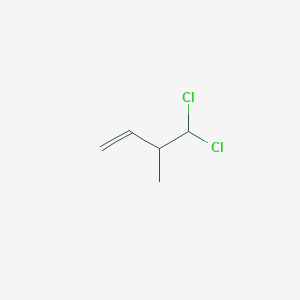
![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)
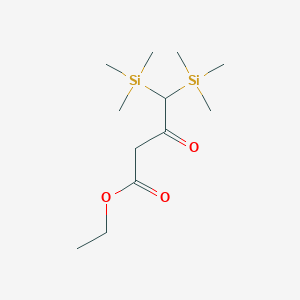
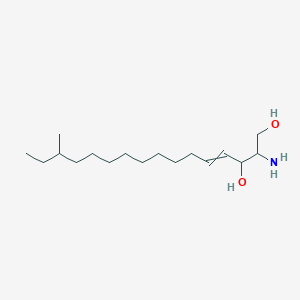
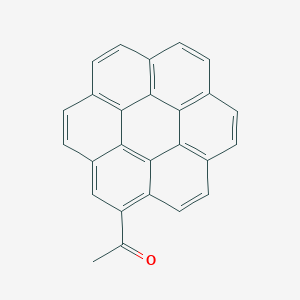
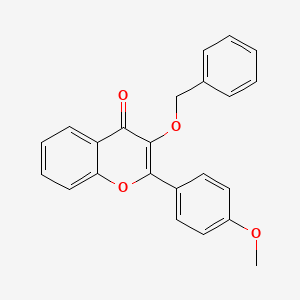
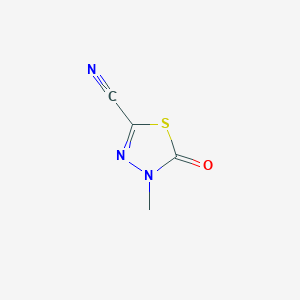
![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)
